molecular formula C25H23N3O5S B11639749 Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate

Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11639749
M. Wt: 477.5 g/mol
InChI Key: UROIXSFDRDUVPM-UHFFFAOYSA-N
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Description

METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes, ketones, and amines.

    Functional Group Substitution:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine ring and other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups and their arrangement on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

methyl 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C25H23N3O5S/c1-15-22(24(30)28-17-8-6-5-7-9-17)23(16-10-11-19(31-2)20(12-16)32-3)18(13-26)25(27-15)34-14-21(29)33-4/h5-12H,14H2,1-4H3,(H,28,30)

InChI Key

UROIXSFDRDUVPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)OC)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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